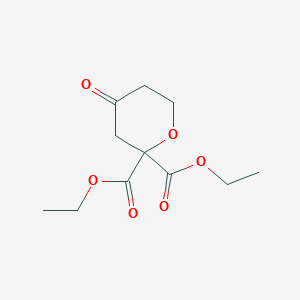
2,2-Diethyl4-oxooxane-2,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethyl4-oxooxane-2,2-dicarboxylate is an organic compound with the molecular formula C11H16O6 It is a derivative of oxane, featuring two ethyl groups and two carboxylate groups attached to the oxane ring
Vorbereitungsmethoden
The synthesis of 2,2-Diethyl4-oxooxane-2,2-dicarboxylate can be achieved through several methods. One common approach involves the reaction of diethyl oxalate with an appropriate oxane derivative under controlled conditions . The reaction typically requires a catalyst, such as molecular iodine, and is carried out in a solvent like acetonitrile at elevated temperatures (around 80°C) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,2-Diethyl4-oxooxane-2,2-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, sulfuric acid, and various alcohols . For example, the compound can be oxidized to form corresponding oxo derivatives or reduced to yield alcohols. Substitution reactions often involve the replacement of one of the ethyl groups with other functional groups, leading to the formation of diverse products .
Wissenschaftliche Forschungsanwendungen
2,2-Diethyl4-oxooxane-2,2-dicarboxylate has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . Industrially, it can be used in the production of polymers and other materials due to its reactive functional groups .
Wirkmechanismus
The mechanism of action of 2,2-Diethyl4-oxooxane-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as a catalyst in certain reactions, facilitating the formation of desired products by lowering the activation energy . The compound’s carboxylate groups play a crucial role in its reactivity, enabling it to participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
2,2-Diethyl4-oxooxane-2,2-dicarboxylate can be compared with similar compounds such as diethyl oxetane-2,2-dicarboxylate and diethyl pyrrole-2,5-dicarboxylate . While these compounds share some structural similarities, this compound is unique due to its specific oxane ring structure and the positioning of its functional groups.
Eigenschaften
Molekularformel |
C11H16O6 |
|---|---|
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
diethyl 4-oxooxane-2,2-dicarboxylate |
InChI |
InChI=1S/C11H16O6/c1-3-15-9(13)11(10(14)16-4-2)7-8(12)5-6-17-11/h3-7H2,1-2H3 |
InChI-Schlüssel |
AKHWUQNUDFNBJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC(=O)CCO1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
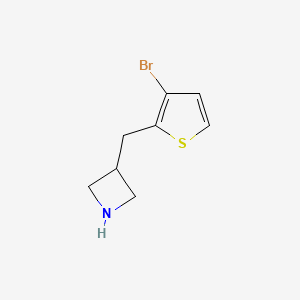
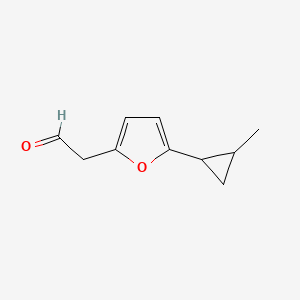
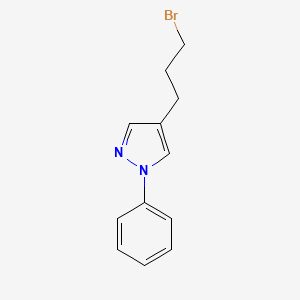
![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)

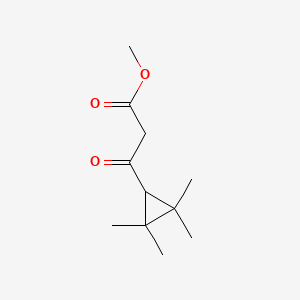
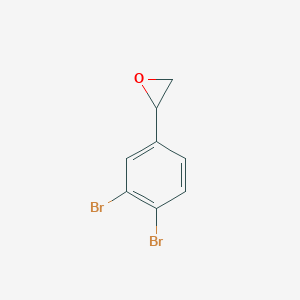
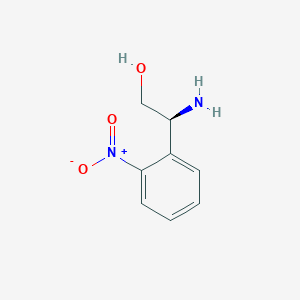
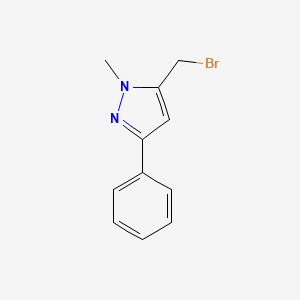
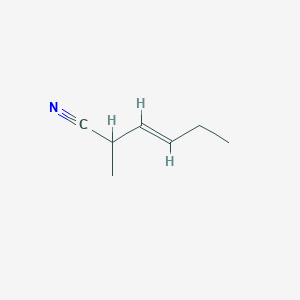

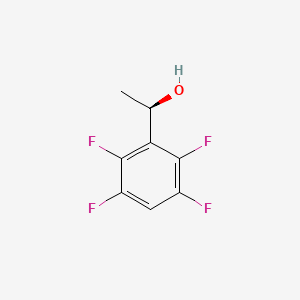
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B13607631.png)
